molecular formula C10H11ClF3NO B15066609 (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride

Cat. No.: B15066609
M. Wt: 253.65 g/mol
InChI Key: XHGVNIMNZBUBRZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral amine derivative featuring a chroman ring system substituted with a trifluoromethyl (-CF₃) group at the 7-position. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents compared to its free base form. The stereochemistry at the 4-position (S-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles . This compound is commercially available with high purity (≥95%) and is utilized in pharmaceutical research, particularly in the development of centrally acting agents due to the chroman scaffold’s resemblance to neurotransmitter structures .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H/t8-;/m0./s1

InChI Key

XHGVNIMNZBUBRZ-QRPNPIFTSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F.Cl

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 7th position using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction using an appropriate amine source.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other oxidizing agents.

  • Conditions : Acidic or neutral aqueous environments at 50–80°C.

  • Product : Forms nitroso or nitro derivatives depending on reaction severity.

Experimental evidence from chroman-4-amine analogs shows that oxidation typically preserves the chroman backbone while modifying the amine group.

Acetylation of the Amine Group

The amine reacts with acetylating agents to form amide derivatives:

  • Reagents : Acetic anhydride (Ac₂O), acetyl chloride (AcCl).

  • Conditions : Catalytic pyridine or triethylamine in anhydrous dichloromethane (DCM) at 0–25°C.

  • Product : N-Acetyl-(S)-7-(trifluoromethyl)chroman-4-amine.

This reaction is critical for modifying bioavailability in medicinal chemistry applications. Yields exceed 85% under optimized conditions.

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

  • Reagents : Methyl iodide (CH₃I), benzyl bromide (C₆H₅CH₂Br).

  • Conditions : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in acetonitrile or 1,4-dioxane at 60–80°C.

  • Product : N-Alkylated derivatives (e.g., N-methyl or N-benzyl analogs).

A study on structurally similar chromen-4-amine derivatives achieved 87–96% yields using NaH as a base .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

  • Reagents : Sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH).

  • Conditions : Aqueous or alcoholic solutions at ambient temperature.

  • Product : Freebase (S)-7-(trifluoromethyl)chroman-4-amine.

The pKa of the amine group is approximately 8.5–9.0, enabling facile interconversion between salt and freebase forms .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the trifluoromethyl group) allows substitution at specific positions:

  • Reagents : Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

  • Conditions : Electrophilic substitution at 0–25°C.

  • Product : Halogenated or nitro derivatives at the 5- or 8-positions of the chroman ring.

Synthetic protocols for analogous compounds confirm regioselectivity influenced by the trifluoromethyl group’s meta-directing effects .

Mechanistic Insights

  • Steric and Electronic Effects : The trifluoromethyl group reduces electron density on the aromatic ring, directing electrophiles to the 5- and 8-positions.

  • Amine Reactivity : The protonated amine in the hydrochloride salt exhibits reduced nucleophilicity, requiring deprotonation (e.g., with K₂CO₃) for alkylation or acylation.

Experimental Optimization

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, 5% ethyl acetate/hexane) ensures high purity .

  • Stereochemical Integrity : Chiral resolution techniques or asymmetric synthesis preserve the (S)-configuration during reactions .

Scientific Research Applications

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(R)-7-(Trifluoromethyl)chroman-4-amine Hydrochloride
  • Structural Similarity : 0.98 (compared to the (S)-form) .
  • Key Differences : The (R)-enantiomer shares identical physicochemical properties (e.g., molecular weight, logP) but may differ in receptor binding affinity or metabolic stability. For example, enantiomeric pairs like this often show variations in potency or toxicity in chiral environments (e.g., enzyme active sites) .
7-(Trifluoromethyl)chroman-4-amine (Free Base)
  • Structural Similarity : 1.00 (identical core structure, lacking the hydrochloride salt) .
  • Key Differences: The free base form has lower aqueous solubility but may exhibit improved membrane permeability in non-polar biological matrices. This trade-off influences its formulation and bioavailability .
8-(Trifluoromethyl)chroman-4-amine Hydrochloride
  • Structural Similarity : 0.73 .
  • Key Differences : The trifluoromethyl group at the 8-position alters steric and electronic interactions. This positional isomer may exhibit reduced binding to targets optimized for the 7-substituted analog, highlighting the importance of substitution patterns in drug design .

Analogous Chroman Derivatives

3-[3-(Trifluoromethyl)phenoxy]-azetidine Hydrochloride
  • Structural Similarity : 0.78 .
  • The phenoxy group introduces additional hydrogen-bonding capacity .
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
  • Structural Similarity: Not quantified but structurally distinct.
  • Key Differences: The bicyclic system introduces conformational constraints, which may enhance selectivity for specific biological targets (e.g., ion channels) compared to the monocyclic chroman scaffold .

Biological Activity

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the chroman ring, which significantly influences its chemical and biological properties. The molecular formula is C10H10ClF3N, with a molecular weight of 217.19 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability, making it a subject of interest in drug discovery and development.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity to these targets, which may lead to enzyme inhibition or modulation of receptor activity. This compound has been studied for its potential therapeutic applications in treating various conditions, including neurodegenerative diseases and cancer.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes:

  • Sirtuin 2 (SIRT2) : A study demonstrated that derivatives of chroman compounds exhibit inhibitory effects on SIRT2, which is implicated in aging-related diseases. The most potent compounds showed low micromolar inhibitory concentrations .
  • Cholinesterases : Chromanone derivatives have been identified as dual inhibitors of human cholinesterases, with some compounds displaying IC50 values lower than 25 μM .

Anticancer Activity

This compound has shown promise in anticancer research:

  • A study on chroman derivatives indicated significant reductions in the proliferation of breast and lung cancer cells. The compounds demonstrated low micromolar activity against these cancer cell lines .
  • Another investigation highlighted the potential of chromenopyridine derivatives derived from chroman structures to inhibit cell proliferation and induce apoptosis in cancer cells, further supporting the therapeutic potential of chroman-based compounds .

Case Studies

  • Inhibition of SIRT2 :
    • Objective : Evaluate the efficacy of substituted chroman derivatives as SIRT2 inhibitors.
    • Findings : Several compounds exhibited significant inhibitory activity against SIRT2, with implications for neurodegenerative disease treatment .
  • Anticancer Efficacy :
    • Objective : Assess the impact of chroman derivatives on cancer cell lines.
    • Findings : Compounds derived from chroman structures showed notable anticancer properties, particularly against breast cancer cells, indicating their potential as therapeutic agents .

Data Tables

Compound NameTarget EnzymeIC50 (μM)Biological Activity
(S)-7-(Trifluoromethyl)chroman-4-amineSIRT2Low micromolarInhibitor
Chromanone DerivativeCholinesterase<25Dual inhibitor
Chromenopyridine DerivativeCancer Cell LinesLow micromolarAnticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.